A Technical Guide to the Spectral Characterization of 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic Acid
A Technical Guide to the Spectral Characterization of 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic Acid
This guide provides an in-depth analysis of the predicted and comparative spectral data for 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid, a molecule of interest in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust framework for its characterization. This approach is indispensable for researchers engaged in the synthesis and verification of novel chemical entities.
Introduction: The Structural Rationale and Analytical Imperative
3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid incorporates several key functional groups: a benzoic acid moiety, an ethoxy group, and a pyridin-2-ylmethoxy substituent. This combination of a carboxylic acid, an ether linkage, and a heterocyclic aromatic ring suggests potential applications as a versatile building block in the synthesis of pharmacologically active molecules. Accurate structural elucidation through spectroscopic methods is the cornerstone of chemical synthesis, ensuring the identity and purity of the target compound before its advancement in the drug discovery pipeline. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive analytical package for researchers.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The following diagram illustrates the structure of 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid and the numbering of key atoms for the purpose of spectral assignment.
Figure 1. Molecular structure of 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are discussed below. These predictions are generated using established algorithms that consider the chemical environment of each nucleus.[1][2][3] For comparative purposes, experimental data for 3-methoxybenzoic acid and 3-ethoxybenzoic acid are referenced.[4][5][6][7]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet | 1H |
| Pyridine Ring (H-6') | 8.5 - 8.6 | doublet | 1H |
| Pyridine Ring (H-3', H-4', H-5') | 7.2 - 7.9 | multiplet | 3H |
| Benzoic Acid Ring (H-2, H-5, H-6) | 6.9 - 7.6 | multiplet | 3H |
| Methylene (-OCH₂-Py) | 5.2 - 5.4 | singlet | 2H |
| Ethoxy Methylene (-OCH₂CH₃) | 4.0 - 4.2 | quartet | 2H |
| Ethoxy Methyl (-OCH₂CH₃) | 1.3 - 1.5 | triplet | 3H |
Table 1. Predicted ¹H NMR data for 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid.
Expert Interpretation:
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 12.0-13.0 ppm) due to strong deshielding and hydrogen bonding.
-
Aromatic Protons: The protons on the pyridine and benzene rings will reside in the aromatic region (δ 6.9-8.6 ppm). The H-6' proton of the pyridine ring is anticipated to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The remaining aromatic protons will likely appear as a complex multiplet.
-
Methylene Protons: The methylene protons of the pyridin-2-ylmethoxy group are expected to be a singlet around δ 5.2-5.4 ppm. The methylene protons of the ethoxy group will appear as a quartet due to coupling with the adjacent methyl protons.
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Methyl Protons: The methyl protons of the ethoxy group will be a triplet, coupled to the adjacent methylene protons.
Comparative Analysis: The predicted chemical shifts for the ethoxy group are consistent with experimental data for 3-ethoxybenzoic acid, where the ethoxy protons typically appear as a quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm.[6] The aromatic proton signals will be more complex than in simple substituted benzoic acids due to the presence of two distinct aromatic rings.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 168 - 172 |
| Aromatic Carbons (C-Ar) | 110 - 160 |
| Methylene (-OCH₂-Py) | 68 - 72 |
| Ethoxy Methylene (-OCH₂CH₃) | 63 - 67 |
| Ethoxy Methyl (-OCH₂CH₃) | 14 - 16 |
Table 2. Predicted ¹³C NMR data for 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid.
Expert Interpretation:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected at the most downfield position (δ 168-172 ppm).
-
Aromatic Carbons: The ten aromatic carbons (six from the benzene ring and four from the pyridine ring, with one quaternary pyridine carbon) will produce a series of signals in the δ 110-160 ppm range. The carbons attached to oxygen and nitrogen will be the most downfield.
-
Aliphatic Carbons: The methylene carbon of the pyridin-2-ylmethoxy group is predicted around δ 68-72 ppm. The ethoxy group carbons are expected at approximately δ 63-67 ppm for the methylene and δ 14-16 ppm for the methyl group.
Comparative Analysis: The predicted chemical shifts for the benzoic acid core are in line with data for related compounds like 3-methoxybenzoic acid, which shows aromatic carbon signals in the range of δ 114-160 ppm and a carboxylic acid carbon around δ 171 ppm.[4][7]
Experimental Protocol for NMR Spectroscopy
Figure 2. Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C and C=N stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O stretch (Ether and Acid) | 1200 - 1300 | Strong |
Table 3. Predicted IR absorption bands for 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid.
Expert Interpretation:
-
O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
C=O Stretch: A strong, sharp peak between 1680 and 1710 cm⁻¹ will correspond to the carbonyl (C=O) stretch of the carboxylic acid.
-
C-O Stretches: Strong bands in the 1200-1300 cm⁻¹ region are anticipated for the C-O stretching vibrations of the ether linkages and the carboxylic acid.
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the benzene and pyridine rings will appear as a series of bands in the 1450-1600 cm⁻¹ region.
Comparative Analysis: The IR spectrum of 4-ethoxybenzoic acid shows a strong carbonyl absorption around 1680 cm⁻¹ and a broad O-H stretch.[8] Similarly, the spectrum of ethyl 4-hydroxy-3-methoxybenzoate displays characteristic C-O ether stretches.[9] The predicted spectrum of the target molecule combines these features.
Experimental Protocol for IR Spectroscopy
Figure 3. Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Molecular Weight: 273.29 g/mol
Predicted Fragmentation Pattern (Electron Ionization - EI)
| m/z | Predicted Fragment | Fragment Structure |
| 273 | [M]⁺ | C₁₅H₁₅NO₄⁺ |
| 228 | [M - COOH]⁺ | C₁₄H₁₅NO₂⁺ |
| 182 | [M - CH₂-Py]⁺ | C₁₀H₁₀O₄⁺ |
| 165 | [M - OCH₂CH₃ - CO]⁺ | C₉H₉O₂⁺ |
| 92 | [CH₂-Py]⁺ | C₆H₆N⁺ |
Table 4. Predicted major fragments in the EI mass spectrum.
Expert Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 273.
-
Key Fragments: The most prominent fragmentation pathways are likely to involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 228, and the cleavage of the benzylic ether bond to yield a pyridin-2-ylmethyl cation at m/z 92. Other significant fragments may arise from the loss of the ethoxy group.
Comparative Analysis: The mass spectrum of 2-(hydroxymethyl)pyridine shows a prominent peak for the pyridin-2-ylmethyl cation (m/z 92).[10] Benzoic acid derivatives typically show fragmentation through the loss of the carboxylic acid group.[11] The predicted fragmentation pattern for the target molecule is a logical combination of these behaviors.
Experimental Protocol for Mass Spectrometry
Figure 4. Workflow for ESI-MS data acquisition.
Conclusion: A Predictive and Comparative Approach to Structural Elucidation
This technical guide provides a comprehensive overview of the predicted spectral data for 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid. By integrating predictive methodologies with comparative analysis of structurally related compounds, a robust analytical framework is established for the characterization of this novel molecule. The detailed protocols and expert interpretations herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the unambiguous identification and confirmation of this and other new chemical entities. The principles outlined in this guide underscore the power of a combined spectroscopic approach in modern chemical research.
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